3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
CAS No.: 1058226-41-7
Cat. No.: VC11940468
Molecular Formula: C23H21F3N4O2
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one - 1058226-41-7](/images/structure/VC11940468.png)
Specification
CAS No. | 1058226-41-7 |
---|---|
Molecular Formula | C23H21F3N4O2 |
Molecular Weight | 442.4 g/mol |
IUPAC Name | 3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-6-phenylpyrimidin-4-one |
Standard InChI | InChI=1S/C23H21F3N4O2/c24-23(25,26)18-7-4-8-19(13-18)28-9-11-29(12-10-28)22(32)15-30-16-27-20(14-21(30)31)17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |
Standard InChI Key | XTSGRZFKLJXQRF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Canonical SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold and Substituent Analysis
The molecule features a 3,4-dihydropyrimidin-4-one core, a heterocyclic system known for its conformational rigidity and hydrogen-bonding capacity. Position 6 of this core is substituted with a phenyl group, while position 3 is functionalized with a 2-oxoethyl chain. This ethyl chain terminates in a 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl group, introducing a tertiary amine and a lipophilic trifluoromethylphenyl moiety.
Key Structural Features:
-
Dihydropyrimidinone Ring: Stabilized by keto-enol tautomerism, this ring system often participates in π-π stacking and dipole interactions in biological targets .
-
Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and modulates solubility .
-
Piperazine Linker: The piperazine moiety serves as a flexible spacer, potentially enabling interactions with G-protein-coupled receptors (GPCRs) or ion channels .
IUPAC Name and Stereochemical Considerations
The systematic IUPAC name underscores the connectivity:
3-(2-Oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one.
No chiral centers are explicitly indicated in the name, suggesting the compound may exist as a racemic mixture or adopt a planar conformation.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
-
6-Phenyl-3,4-dihydropyrimidin-4-one (Core)
-
2-Oxoethyl Spacer
-
4-[3-(Trifluoromethyl)phenyl]piperazine
Core Synthesis via Biginelli Reaction
The dihydropyrimidinone core is classically synthesized via the Biginelli reaction, a one-pot condensation of urea, an aldehyde, and a β-keto ester. For this compound:
-
Benzaldehyde (for phenyl substitution at C6)
-
Ethyl acetoacetate (β-keto ester)
-
Urea
The reaction proceeds under acidic catalysis (e.g., HCl or Lewis acids) to yield 6-phenyl-3,4-dihydropyrimidin-4-one .
Piperazine Derivative Preparation
4-[3-(Trifluoromethyl)phenyl]piperazine can be synthesized via:
-
Buchwald-Hartwig Amination: Coupling 1-bromo-3-(trifluoromethyl)benzene with piperazine using a palladium catalyst .
-
Nucleophilic Aromatic Substitution (SNAr): Reacting piperazine with 3-(trifluoromethyl)phenyl halides under basic conditions .
Fragment Coupling
The 2-oxoethyl spacer is introduced via alkylation or acylation:
-
Alkylation: Reacting the core’s C3 position with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid and subsequent coupling with piperazine via amide bond formation.
-
Reductive Amination: Condensing a keto intermediate with the piperazine derivative using sodium cyanoborohydride .
Physicochemical Properties
Calculated Properties
Solubility and Stability
-
Aqueous Solubility: Limited due to the trifluoromethylphenyl group (logP >3).
-
Chemical Stability: Susceptible to hydrolysis at the amide bond under strongly acidic or basic conditions.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current coupling methods (e.g., amidation) may suffer from low yields (<50%). Transition metal-free approaches or flow chemistry could enhance efficiency .
-
Stereoselectivity: If chiral centers exist, asymmetric synthesis methods (e.g., chiral auxiliaries) must be explored.
Biological Evaluation
-
In Vitro Screening: Prioritize assays against GPCRs (5-HT₂A, D₂) and kinases (CDK4/6, EGFR).
-
ADMET Profiling: Assess metabolic stability in liver microsomes and cytochrome P450 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume